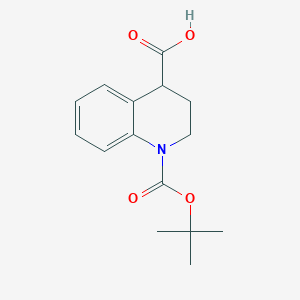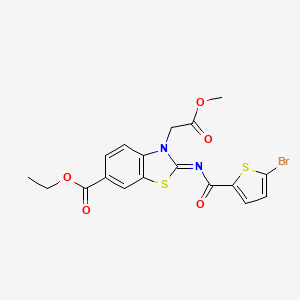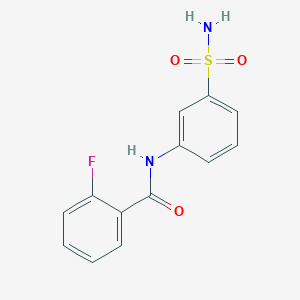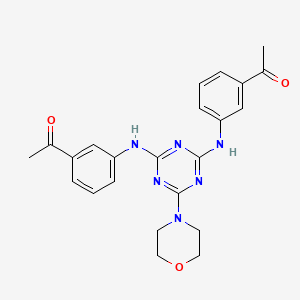![molecular formula C18H17N3O4 B2484580 2-methyl-3-nitro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide CAS No. 922950-41-2](/img/structure/B2484580.png)
2-methyl-3-nitro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds has been described in several studies, illustrating the methods for creating compounds with similar structures through multi-step synthetic processes. For instance, the synthesis of metabolites of nicardipine, which share structural similarities with the target compound, involves complex synthetic routes, demonstrating the intricate processes involved in synthesizing such molecules (Shibanuma et al., 1980).
Molecular Structure Analysis
Studies on compounds with similar frameworks, such as benzamides and nitrobenzamides, include crystal structure determinations and analyses through X-ray diffraction. These investigations reveal detailed insights into the molecular geometry, intermolecular interactions, and crystal packing, which are crucial for understanding the physical and chemical behavior of these compounds (Ayoob & Hawaiz, 2023).
Chemical Reactions and Properties
The chemical reactivity and properties of benzamide derivatives, including those with nitro groups, have been extensively studied. These compounds participate in various chemical reactions, demonstrating a wide range of reactivities depending on their specific functional groups and structural configurations. For example, the isomerization reactions of N-aryl-3-amino-4-nitroisothiazol-5(2H)-imines to different derivatives highlight the dynamic chemical behavior of these molecules under different conditions (Argilagos et al., 1997).
Scientific Research Applications
Synthesis and Characterization
- Synthesis Techniques: A study has detailed the synthesis of similar benzamide compounds and their metal complexes, highlighting their structural characteristics through analytical and spectral data (Khatiwora et al., 2013).
- Structural Analysis: Another research has focused on the synthetic process of similar benzamide derivatives, emphasizing the practicality of the synthesis process in terms of mild conditions and good yield (Gong Ping, 2007).
Biological Applications
- Antibacterial Activity: The antibacterial activity of benzamide compounds and their metal complexes against various bacterial strains has been evaluated, showing that copper complexes exhibit better activity than the free ligands (Khatiwora et al., 2013).
- Antitumor Agents: Studies have synthesized derivatives based on the benzamide structure, demonstrating significant antitumor activities (Yoshida et al., 2005). Another research developed N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, exhibiting potent anticancer activity against various cancer cell lines (Ravinaik et al., 2021).
Chemical Properties and Reactions
- Spectral and DFT Studies: A compound with a similar structure, N-(2-methyl-5-nitro-phenyl)benzamide, was synthesized and characterized, including spectral analysis and theoretical studies using density functional theory (Prabukanthan et al., 2021).
- Methylation Reactions: Research on benzamides has explored their use in methylation of C-H bonds, showcasing the potential in organic synthesis (Uemura et al., 2016).
properties
IUPAC Name |
2-methyl-3-nitro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-12-15(7-3-8-16(12)21(24)25)18(23)19-13-5-2-6-14(11-13)20-10-4-9-17(20)22/h2-3,5-8,11H,4,9-10H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REILBVSIJLYCGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC(=CC=C2)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((4-Chlorophenyl)(piperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2484497.png)




![Methyl N-[4-[(4-morpholin-4-ylthian-4-yl)methylsulfamoyl]phenyl]carbamate](/img/structure/B2484503.png)

amino}acetic acid](/img/structure/B2484505.png)

![3-(Benzo[d][1,3]dioxol-5-yl)-1-ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)urea](/img/structure/B2484507.png)
![3-allyl-2-((2-(azepan-1-yl)-2-oxoethyl)thio)-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2484509.png)
![3-(1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperidin-3-yl)quinazolin-4(3H)-one](/img/structure/B2484512.png)
![1-(2,6-Dimethylpiperidin-1-yl)-2-[[5-(quinolin-8-yloxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone](/img/structure/B2484517.png)
